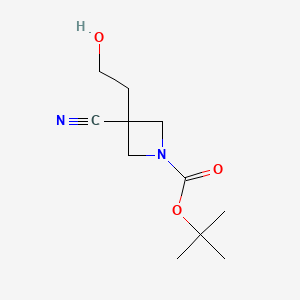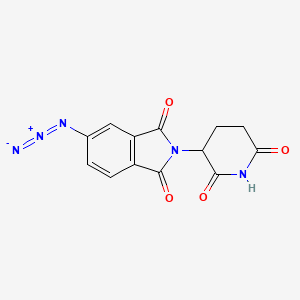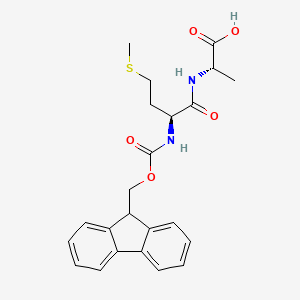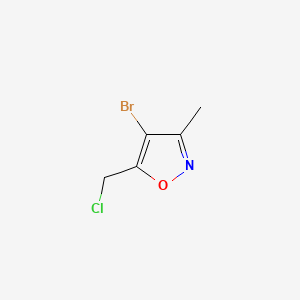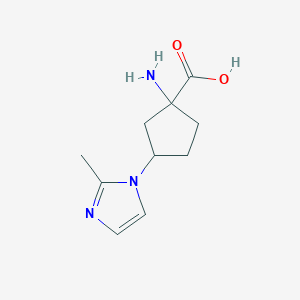
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a 2-methyl-1H-imidazol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-aminopropyl)imidazole: This compound has a similar imidazole ring but differs in the length of the alkyl chain.
3-(1H-imidazol-1-yl)propylamine: Similar to the above compound but with a different substitution pattern on the imidazole ring.
Uniqueness
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)8-2-3-10(11,6-8)9(14)15/h4-5,8H,2-3,6,11H2,1H3,(H,14,15) |
InChI-Schlüssel |
HMDSXZCKDQSDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2CCC(C2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)

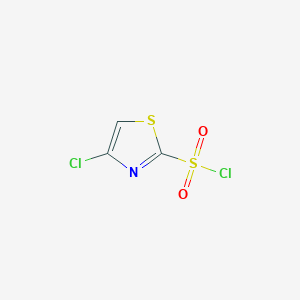

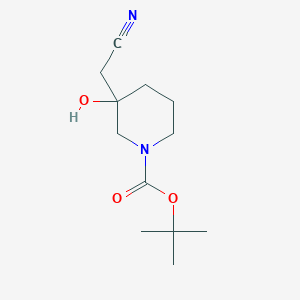
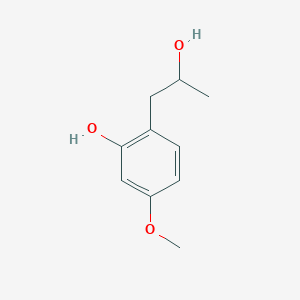

![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
